molecular formula C9H15O2- B1262254 (E)-non-2-enoate

(E)-non-2-enoate

Cat. No. B1262254
M. Wt: 155.21 g/mol
InChI Key: ADLXTJMPCFOTOO-BQYQJAHWSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-non-2-enoate is a monounsaturated fatty acid anion resulting from the deprotonation of the carboxy group of (E)-non-2-enoic acid. The major species at pH 7.3. It is a conjugate base of an (E)-non-2-enoic acid.

Scientific Research Applications

Chemical Synthesis

  • Conversion to Alkadienoates : Thermal reactions of certain 2-alkenoate esters, like ethyl (2E)-2-phenylsulfinyl-2-alkenoates, can result in the formation of ethyl (2E,4E)-2,4-alkadienoates, indicating a potential application in chemical synthesis (Tanikaga et al., 1984).

  • Epoxy-Enoate Alcohol Cyclizations : The use of [Rh(CO)2Cl]2 catalysts for endo-selective cyclizations of epoxy-(E)-enoate alcohols demonstrates its applicability in synthesizing complex molecular structures like oxepanes and polyethers (Armbrust et al., 2015).

Enzyme Catalysis and Biological Applications

  • Enoate Reductase Activity : Research on enoate reductases from different sources, such as Clostridium sporogenes and Pseudomonas putida, highlights their role in the enantio- and regioselective addition of hydrogen to double bonds, relevant for biocatalysis and enzymatic synthesis (Mordaka et al., 2017); (Peters et al., 2014).

  • Asymmetric Reductions : The use of enoate reductases for asymmetric reductions of activated alkenes is a promising approach in producing enantiomerically pure building blocks for various applications (Richter et al., 2010).

Molecular Interactions and Structural Studies

  • C⋯π Interaction : The study of ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate revealed an unusual non-hydrogen bond type C⋯π interaction, important for understanding molecular interactions (Zhang et al., 2012).

  • Crystal Packing Analysis : The crystal packing of certain 2-enoates, like ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, has been studied to understand N⋯π and O⋯π interactions, which are crucial for molecular design and engineering (Zhang et al., 2011).

properties

Product Name

(E)-non-2-enoate

Molecular Formula

C9H15O2-

Molecular Weight

155.21 g/mol

IUPAC Name

(E)-non-2-enoate

InChI

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/p-1/b8-7+

InChI Key

ADLXTJMPCFOTOO-BQYQJAHWSA-M

Isomeric SMILES

CCCCCC/C=C/C(=O)[O-]

Canonical SMILES

CCCCCCC=CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-non-2-enoate
Reactant of Route 2
Reactant of Route 2
(E)-non-2-enoate
Reactant of Route 3
(E)-non-2-enoate
Reactant of Route 4
Reactant of Route 4
(E)-non-2-enoate
Reactant of Route 5
(E)-non-2-enoate
Reactant of Route 6
Reactant of Route 6
(E)-non-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.